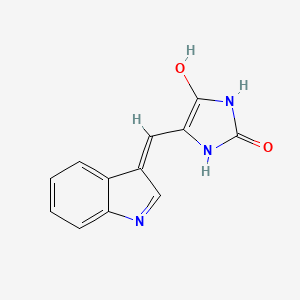

4-hydroxy-5-(indol-3-ylidenemethyl)-1,3-dihydroimidazol-2-one

Description

Evolution of Indole-Hydantoin Research in Medicinal Chemistry

The exploration of indole and hydantoin derivatives as bioactive compounds has been a significant focus in medicinal chemistry due to their structural versatility and pharmacological potential. Indole, a bicyclic heterocycle, is a fundamental scaffold in natural products and synthetic drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Hydantoin (imidazolidine-2,4-dione), a five-membered nitrogen-containing heterocycle, has similarly been leveraged for its anticonvulsant, antibacterial, and anti-inflammatory activities. The convergence of these two pharmacophores into hybrid molecules represents a strategic advancement in drug design, aiming to synergize their biological effects.

Early research on indole-hydantoin hybrids emerged from efforts to combine the growth-regulating properties of indole auxins (e.g., indole-3-acetic acid) with the diverse bioactivity of hydantoin derivatives. This hybrid approach gained momentum with the development of synthetic methods such as the C-amidoalkylation reaction, which enabled the direct C–C bonding of indole and hydantoin moieties. The resulting compounds, including 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione (IH-1), were designed to exploit the anti-inflammatory and regulatory potential of both structural units.

Discovery Timeline and Early Investigations

The synthesis and characterization of IH-1 were first reported in 2021 by researchers investigating its anti-inflammatory mechanisms. This compound was synthesized through the condensation of 1H-indole-3-carbaldehyde with imidazolidine-2,4-dione derivatives under Lewis acid catalysis, yielding two structural isomers: IH-1 (5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione) and IH-2 (5-(1H-indole-3-ylmethyl)imidazolidine-2,4-dione). Initial screenings in murine macrophage-like RAW264.7 cells revealed that IH-1, but not IH-2, significantly inhibited lipopolysaccharide (LPS)-induced inflammatory responses, marking a critical milestone in its development.

Prior to IH-1’s discovery, hydantoin derivatives such as phenytoin (5,5-diphenylhydantoin) had already established clinical utility as anticonvulsants and antiarrhythmics. However, IH-1’s distinct mechanism—targeting NF-κB signaling—differentiated it from earlier hydantoin-based drugs, which primarily modulated voltage-gated sodium channels. This divergence underscored the structural adaptability of hydantoin hybrids and their capacity to address novel therapeutic pathways.

Marine Natural Product Origins in Leptopsammia pruvoti

While IH-1 is a synthetic compound, the indole and hydantoin scaffolds have precedents in marine natural products. For instance, indole alkaloids derived from marine sponges and corals, such as those in the aplysinopsin family, share structural similarities with IH-1’s indole moiety. However, no direct evidence links IH-1 to natural product isolation from Leptopsammia pruvoti or other marine organisms in the provided literature. Current research on IH-1 remains confined to synthetic methodologies and in vitro models, with no reported marine-derived analogs to date.

Relationship to Aplysinopsin Family Compounds

Aplysinopsins are a class of marine indole alkaloids characterized by a bis-indole structure, often isolated from sponges and corals. These compounds exhibit diverse bioactivities, including antimicrobial and antitumor effects, but differ structurally from IH-1 due to the absence of a hydantoin moiety. IH-1’s design—a mono-indole conjugated to a hydantoin ring—distinguishes it from aplysinopsins, which typically feature two indole units linked via a pyrazine or diketopiperazine core. Despite this disparity, the exploration of IH-1’s pharmacological profile may benefit from comparative studies with aplysinopsins, particularly in contexts such as NF-κB modulation or anticancer activity.

Table 1: Key Anti-Inflammatory Effects of IH-1 in LPS-Stimulated RAW264.7 Cells

| Parameter | Effect of IH-1 (10 μM) | Mechanism of Action |

|---|---|---|

| Nitric oxide (NO) production | 62% inhibition | Suppression of iNOS mRNA expression |

| CCL2 secretion | 55% reduction | Downregulation of CCL2 transcription |

| CXCL1 secretion | 58% reduction | Inhibition of CXCL1 mRNA synthesis |

| NF-κB transcriptional activity | 75% attenuation | Blockade of p65 Ser276 phosphorylation |

Propriétés

IUPAC Name |

4-hydroxy-5-(indol-3-ylidenemethyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTNARRBWGUBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of indole-3-carboxaldehyde with hydantoin under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the indole moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Applications De Recherche Scientifique

Cancer Treatment

Radiosensitization Activity

Recent studies have shown that derivatives of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione can act as radiosensitizers. A series of analogs were synthesized and evaluated for their ability to enhance the effects of radiation therapy on cancer cells. Notably, compounds such as 5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones demonstrated significant radiosensitization activity against the HT-29 colorectal cancer cell line. Three specific analogs (10a, 10b, and 10c) were identified as the most potent agents in this regard, suggesting their potential role in improving the efficacy of radiotherapy for cancer patients .

Anti-Proliferative Effects

In addition to radiosensitization, these compounds have been tested for their anti-proliferative effects against various cancer cell lines. For instance, substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs exhibited IC50 values significantly lower than those of traditional chemotherapeutics like 5-fluorouracil when tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cell lines (A549 and H460). This indicates their potential as effective anti-cancer agents .

Anti-Parasitic Activity

Trypanocidal Properties

The compound has also been investigated for its anti-parasitic properties, specifically against Trypanosoma cruzi, the causative agent of Chagas disease. Research has indicated that certain imidazolidine derivatives exhibit significant trypanocidal activity. For example, a study highlighted the structural modifications leading to enhanced efficacy against T. cruzi, with specific emphasis on the pharmacological potential of these compounds .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Studies have demonstrated that varying substituents on the indole and imidazolidine rings can significantly influence both anti-cancer and anti-parasitic activities. For instance:

- Electron-withdrawing groups tend to enhance biological activity.

- The spatial arrangement of substituents affects binding affinity to biological targets.

Data Summary Table

| Application Area | Compound Derivative | Activity Type | Key Findings |

|---|---|---|---|

| Cancer Treatment | 5-((N-benzyl-1H-indol-3-yl)methylene) | Radiosensitizer | Potent agents identified (10a, 10b, 10c) |

| imidazolidine-2,4-dione | Anti-proliferative | IC50 values lower than 5-fluorouracil | |

| Anti-Parasitic Activity | Various imidazolidine derivatives | Trypanocidal | Significant activity against T. cruzi |

Mécanisme D'action

The mechanism of action of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of 5-arylideneimidazolidine-2,4-dione derivatives arises from modifications at the arylidene substituent, the hydantoin core, or additional functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione with Analogues

Key Observations

Structural Modifications and Bioactivity :

- The addition of electron-withdrawing groups (e.g., 4-fluorobenzylidene in 7a ) enhances antimicrobial activity compared to the parent compound .

- N-Benzylation (e.g., 9a–9m ) improves synthetic yields and stability but requires further biological evaluation .

UV Absorption Properties :

- Derivatives with extended conjugation, such as 4f–4h , exhibit bathochromic shifts (λmax ≈ 350–370 nm) and high molar absorption coefficients (ε > 30,000 M⁻¹cm⁻¹), rivaling commercial UV filters like avobenzone .

Natural vs. Synthetic Derivatives: Naturally occurring aplysinopsins lack alkylation on the indole nitrogen, whereas synthetic analogues (e.g., 7a, 9a–9m) often incorporate N-alkyl or N-benzyl groups to modulate solubility and target interactions .

Synthetic Methodologies :

- Microwave-assisted synthesis achieves higher yields (80–85%) compared to traditional reflux methods (33–48%) .

Activité Biologique

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione, also referred to by its IUPAC name (Z)-5-((1H-indol-3-yl)methylene)imidazolidine-2,4-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 1.99 | 3.98 |

| Micrococcus flavus | 1.99 | 3.98 |

| Escherichia coli | 3.69 | 7.38 |

| Salmonella typhimurium | 3.69 | 7.38 |

The compound exhibited a minimum inhibitory concentration (MIC) of approximately 1.99 μM against Staphylococcus aureus and Micrococcus flavus, indicating potent antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The efficacy was evaluated through minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) assays.

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (μM) | MFC (μM) |

|---|---|---|

| Candida albicans | 2.31 | 3.67 |

| Aspergillus niger | 4.00 | 8.01 |

The most potent antifungal activity was recorded with MIC values as low as 2.31 μM against Candida albicans, suggesting that this compound could be a valuable candidate for antifungal drug development .

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by disrupting tubulin assembly, which is crucial for cell division.

Table 3: Cytotoxic Activity Data

| Cell Line | GI50 (μM) |

|---|---|

| HT-29 Colon Cancer Cells | 0.21 |

| MCF-7 Breast Cancer Cells | 0.50 |

These results indicate that the compound effectively induces cell cycle arrest in the G2/M phase, a characteristic feature of tubulin inhibitors .

The biological activity of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is primarily attributed to its ability to interact with key cellular targets:

- Tubulin Assembly Inhibition : The compound binds to tubulin, preventing its polymerization and thereby inhibiting mitosis.

- DNA Binding : It exhibits DNA-binding capabilities, which may contribute to its anticancer effects by interfering with DNA replication and transcription processes .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- A study involving the treatment of human cancer cell lines demonstrated significant apoptosis induction when treated with varying concentrations of the compound.

- Another investigation revealed that co-administration with other chemotherapeutics enhanced its efficacy, suggesting potential for combination therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione and its derivatives?

- Methodology :

- Core synthesis : React D,L-tryptophan with potassium cyanate in the presence of HCl to form the hydantoin scaffold via cyclization .

- Derivatization : Introduce substituents using nucleophilic substitution (e.g., benzyl chlorides with KCO/KI in dry DMF under reflux) or microwave-assisted condensation (e.g., hydantoin with NHOAc in acetic acid at 80°C for 15 minutes) .

- Yields : Vary between 62–92%, depending on substituents and reaction conditions .

Q. How is structural characterization performed for these compounds?

- Methodology :

- NMR spectroscopy : H and C NMR confirm regiochemistry and coupling constants (e.g., indole C3-methylene protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : UPLC-ESI-MS validates molecular weight (e.g., [M+H] peaks at m/z 227–304) .

- X-ray crystallography : Resolves Z/E isomerism and double-bond geometry in crystalline derivatives .

Q. What in vitro assays are used to evaluate biological activity?

- Methodology :

- Radiosensitization : HT-29 colon cancer cells treated with derivatives (e.g., 9a–9m) are irradiated (2–10 Gy), and clonogenic survival assays measure synergy between compounds and radiation .

- Cytotoxicity : MTT assays screen for IC values against cancer cell lines (e.g., MDM2/MDMx inhibition in ) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

- Methodology :

- Substituent effects : Compare N-benzyl vs. morpholino groups on the phenyl ring. For example, 4-chlorobenzyl derivatives (5a) show enhanced cytotoxicity due to hydrophobic interactions .

- Isomerism : Z-configuration (confirmed by X-ray) improves radiosensitization by aligning indole and hydantoin planes for DNA intercalation .

Q. How to address contradictions in synthetic yields or biological data?

- Methodology :

- Yield optimization : Compare microwave synthesis (85–90% yield) vs. conventional reflux (62–68%). Microwave irradiation reduces side reactions .

- Biological variability : Use dose-response curves and statistical validation (e.g., ANOVA) to reconcile IC discrepancies across cell lines .

Q. What challenges arise in crystallizing derivatives for X-ray analysis?

- Methodology :

- Crystallization aids : Use polar solvents (e.g., MeOH/EtOAc) and slow evaporation. Bulky substituents (e.g., N-benzyl groups) improve crystal packing .

- Isomer separation : Chiral HPLC resolves racemic mixtures (e.g., photochemical deracemization in ) .

Q. How can computational modeling enhance understanding of mechanism?

- Methodology :

- 3D-QSAR : Build models using CoMFA/CoMSIA to correlate substituent electronic properties (e.g., logP, H-bond donors) with MDM2/MDMx binding affinity .

- Molecular docking : Simulate interactions with MDM2’s hydrophobic cleft (e.g., indole insertion into Phe19/Trp23 pockets) .

Q. What purification strategies are optimal for complex derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.